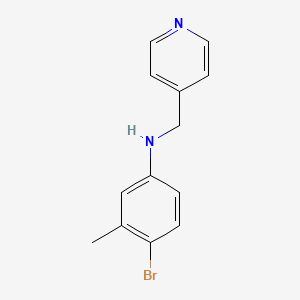

4-bromo-3-methyl-N-(pyridin-4-ylmethyl)aniline

Description

Contextualizing Aromatic Amines and Pyridine (B92270) Moieties in Contemporary Chemistry

Aromatic amines, including aniline (B41778) and its derivatives, are fundamental building blocks in the synthesis of a vast array of organic compounds. They are key components in many dyes, polymers, and pharmaceuticals. The nitrogen atom in an aromatic amine can significantly influence the electronic properties of the benzene (B151609) ring and can act as a hydrogen bond donor or acceptor, which is crucial for molecular recognition in biological systems.

The pyridine ring is a heteroaromatic structure that is isoelectronic with benzene. The presence of the nitrogen atom, however, imparts distinct properties, including basicity and the ability to participate in hydrogen bonding. Pyridine and its derivatives are ubiquitous in nature, found in essential molecules such as nicotine, vitamin B3 (niacin), and pyridoxine (B80251) (vitamin B6). In medicinal chemistry, the pyridine scaffold is a "privileged structure," meaning it is a recurring motif in a multitude of biologically active compounds. Its ability to engage in various non-covalent interactions makes it a valuable component in the design of enzyme inhibitors and receptor ligands.

Significance of Substituted Aniline Derivatives as Core Structures in Research

Substituted anilines are of paramount importance in drug discovery and development. The nature, number, and position of substituents on the aniline ring can dramatically alter the physicochemical properties of a molecule, such as its lipophilicity, electronic distribution, and metabolic stability. These modifications, in turn, can fine-tune the biological activity, selectivity, and pharmacokinetic profile of a compound. For instance, the introduction of halogen atoms, like the bromine in 4-bromo-3-methyl-N-(pyridin-4-ylmethyl)aniline, can enhance binding affinity to target proteins and improve metabolic stability.

The precursor, 4-bromo-3-methylaniline (B1294692), is a commercially available compound used as a starting material in various synthetic pathways. guidechem.com Its physical and chemical properties are well-characterized.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C7H8BrN | guidechem.comnih.gov |

| Molecular Weight | 186.05 g/mol | nih.gov |

| Melting Point | 80-82 °C | |

| Boiling Point | 240 °C | |

| Appearance | White to off-white crystalline solid | guidechem.com |

Overview of Academic Research Trajectories for this compound and its Analogues

While specific academic studies focusing exclusively on this compound are scarce, the research on its analogues provides a clear indication of the potential areas of interest for this compound. The primary research trajectories for structurally related N-(pyridin-4-ylmethyl)aniline derivatives have been in the realms of medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.

Research into related compounds has demonstrated a range of biological activities. For example, various substituted pyridine derivatives have been synthesized and evaluated for their potential as antimicrobial agents. mdpi.com Studies have shown that modifications to the aniline and pyridine rings can lead to compounds with significant activity against various bacterial and fungal strains. For instance, a series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones, which share the substituted pyridine core, exhibited notable antimicrobial effects. mdpi.com

Furthermore, the N-(pyridin-4-ylmethyl)aniline scaffold has been investigated for its potential in cancer research. Ruthenium complexes incorporating N,N-bis(pyridin-2-ylmethyl)aniline ligands have been synthesized and studied for their cytotoxic effects against cancer cell lines. researchgate.net These findings suggest that the coordination of metal ions to the pyridine and aniline nitrogens can be a fruitful strategy for developing novel anticancer therapeutics.

The general synthetic route to N-(pyridin-4-ylmethyl)aniline derivatives often involves the reductive amination of a substituted aniline with pyridine-4-carboxaldehyde or the nucleophilic substitution of a 4-(halomethyl)pyridine with a substituted aniline. The reactivity of the aniline nitrogen and the electrophilicity of the pyridine derivative are key factors in these syntheses.

| Analogue Class | Research Focus | Key Findings | Reference |

|---|---|---|---|

| Substituted Pyridine Derivatives | Antimicrobial Activity | Some derivatives show potent inhibitory effects against pathogenic bacteria and fungi. | mdpi.com |

| N,N-bis(pyridin-2-ylmethyl)aniline Metal Complexes | Anticancer Activity | Ruthenium complexes exhibit cytotoxicity against cancer cell lines. | researchgate.net |

| Thiazolo[4,5-b]pyridines | Antimicrobial and Cytotoxicity Studies | Certain derivatives display significant antimicrobial activity and promising cytotoxicity profiles against cancer cells. | mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-methyl-N-(pyridin-4-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2/c1-10-8-12(2-3-13(10)14)16-9-11-4-6-15-7-5-11/h2-8,16H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUUSRGPICYSMPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NCC2=CC=NC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 4 Bromo 3 Methyl N Pyridin 4 Ylmethyl Aniline and Analogues

Strategies for Regioselective Aromatic Bromination and Methylation in Aniline (B41778) Synthesis

The synthesis of the core aniline structure, 4-bromo-3-methylaniline (B1294692), requires precise control of the regioselectivity of both bromination and methylation. One common strategy begins with m-toluidine, where the directing effects of the amino and methyl groups guide the electrophilic substitution. chemicalbook.com However, to achieve the desired 4-bromo-3-methyl substitution pattern, a multi-step approach is often necessary to overcome the inherent ortho- and para-directing nature of the activating amino group. beilstein-journals.org

A typical synthetic route may involve the protection of the aniline's amino group, for instance, through acetylation to form N-(3-methylphenyl)acetamide. This modification lessens the activating effect and provides steric hindrance, allowing for more controlled bromination at the para-position relative to the amino group. Subsequent hydrolysis of the amide restores the free aniline. google.com

Alternatively, synthesis can commence from a precursor where the substitution pattern is already established. For example, the reduction of 2-bromo-5-nitrotoluene (B182602) can yield 4-bromo-3-methylaniline. chemicalbook.com This method involves the reduction of the nitro group to an amine, a transformation that can be achieved using various reducing agents, such as hydrogen gas with a Raney nickel catalyst. chemicalbook.com

The direct bromination of unprotected anilines can be achieved with high regioselectivity under specific conditions. For instance, using copper(II) bromide in an ionic liquid can favor para-bromination. beilstein-journals.org Another approach involves a copper-catalyzed oxidative bromination using sodium bromide (NaBr) and sodium persulfate (Na2S2O8), which also provides a practical method for regioselective bromination. researchgate.net

| Starting Material | Key Transformation | Reagents | Reference |

|---|---|---|---|

| m-Toluidine | Acetylation, Bromination, Hydrolysis | Acetic anhydride, Bromine, Acid/Base | google.com |

| 2-bromo-5-nitrotoluene | Nitro group reduction | H2, Raney Ni | chemicalbook.com |

| 3-methylaniline | Direct Bromination | CuBr2 in ionic liquid | beilstein-journals.org |

| Anilines | Copper-catalyzed oxidative bromination | NaBr, Na2S2O8, CuSO4·5H2O | researchgate.net |

Approaches for N-Alkylation with Pyridine-4-ylmethyl Moieties

The introduction of the pyridine-4-ylmethyl group onto the nitrogen atom of 4-bromo-3-methylaniline is a key step in the synthesis of the target compound. This N-alkylation can be accomplished through several methods.

One common approach is the direct N-alkylation of the aniline with a suitable pyridine-4-ylmethyl halide, such as the chloride or bromide, in the presence of a base. researchgate.net The base is necessary to deprotonate the aniline, forming a more nucleophilic amide anion that can then attack the electrophilic carbon of the pyridine-4-ylmethyl halide. The choice of solvent and base can influence the reaction rate and yield.

Reductive amination provides an alternative and often milder route. This two-step, one-pot process involves the initial formation of an imine from the reaction of 4-bromo-3-methylaniline with pyridine-4-carboxaldehyde. The resulting imine is then reduced in situ to the desired secondary amine. youtube.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). youtube.com This method is advantageous as it often proceeds under neutral or mildly acidic conditions and can tolerate a wide range of functional groups. thieme-connect.com

Furthermore, transition-metal-free methods for the direct N-alkylation of anilines using alcohols have been developed. These "borrowing hydrogen" methodologies utilize pyridine (B92270) or other aza-aromatics as hydrogen shuttles, allowing for the use of more readily available and less reactive pyridine-4-methanol as the alkylating agent. rsc.orgrsc.org

Advanced Cross-Coupling Reactions in Derivative Synthesis

The bromine atom on the aniline ring of 4-bromo-3-methyl-N-(pyridin-4-ylmethyl)aniline serves as a versatile handle for further functionalization through advanced cross-coupling reactions.

Palladium-Catalyzed Suzuki Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. rsc.orgnih.gov In the context of this compound, the bromine atom can be coupled with a variety of organoboron reagents, such as boronic acids or boronic esters, in the presence of a palladium catalyst and a base. nih.govfiveable.me This reaction allows for the introduction of a wide range of substituents, including alkyl, alkenyl, aryl, and heteroaryl groups, at the 4-position of the aniline ring. rsc.orgnih.gov The choice of palladium catalyst, ligands, base, and solvent system is crucial for achieving high yields and functional group tolerance. rsc.org

The general mechanism of the Suzuki coupling involves a catalytic cycle that includes the oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. fiveable.me

Examination of Imine Bond Hydrolysis and Stability in Catalytic Reactions

In the synthesis of derivatives, particularly when starting from an imine precursor of 4-bromo-3-methylaniline, the stability of the imine bond during subsequent catalytic reactions is a critical consideration. mdpi.com Research has shown that in some palladium-catalyzed reactions, such as the Suzuki coupling, the presence of a pyridine nitrogen atom can lead to the hydrolysis of the imine bond. mdpi.comnih.gov

This hydrolysis is thought to occur due to the coordination of the pyridine nitrogen to the palladium catalyst. This interaction can make the palladium center more electrophilic, which in turn can decrease the electron density at the imine (C=N) group, making it more susceptible to hydrolysis. nih.gov The reaction conditions, including pH and the nature of the co-ligands, can also influence the stability of the imine. nih.gov In contrast, thiophene-containing Schiff bases have been shown to be more stable under similar Suzuki coupling conditions, suggesting that the nature of the heteroaromatic ring plays a significant role in the stability of the imine linkage. mdpi.comresearchgate.net

Derivatization Strategies for Structural Modification and Library Generation

The core structure of this compound offers multiple points for derivatization, making it a valuable scaffold for the generation of compound libraries. The primary sites for modification are the bromine atom, the aniline nitrogen, and the pyridine ring.

As discussed, the bromine atom can be readily functionalized via palladium-catalyzed cross-coupling reactions to introduce a wide array of substituents. rsc.orgnih.gov The secondary amine can be further alkylated or acylated to generate tertiary amines or amides, respectively. The pyridine ring itself can also be modified through various reactions, such as N-oxidation or electrophilic aromatic substitution, although the latter may require specific activating groups.

The ability to perform these modifications allows for the systematic exploration of the chemical space around the core scaffold. This is a common strategy in medicinal chemistry and materials science to develop new compounds with desired properties. guidechem.comacs.org The synthesis of a library of analogues with diverse functionalities can be achieved through parallel synthesis techniques. nih.gov

| Reaction Site | Reaction Type | Potential Reagents | Expected Product Class |

|---|---|---|---|

| Bromine Atom | Suzuki Coupling | Aryl/heteroaryl boronic acids | Biaryl or heteroaryl-aryl derivatives |

| Aniline Nitrogen | N-Alkylation | Alkyl halides | Tertiary amines |

| Aniline Nitrogen | N-Acylation | Acyl chlorides, anhydrides | Amides |

| Pyridine Ring | N-Oxidation | m-CPBA | Pyridine N-oxides |

Methodological Innovations in Synthetic Pathways for Related Compounds

Recent advances in synthetic organic chemistry have introduced innovative methods that can be applied to the synthesis of this compound and its analogues. For instance, palladium-catalyzed meta-C–H bromination of aniline derivatives has been developed, offering an alternative to classical electrophilic bromination and overcoming the ortho/para selectivity. nih.gov This could provide a more direct route to certain substitution patterns.

Novel, non-canonical cross-coupling approaches for the construction of anilines have also been reported, which utilize saturated cyclohexanones as aryl electrophile surrogates. researchgate.net These methods bypass some of the selectivity issues associated with traditional aromatic chemistry. Additionally, three-component benzannulation reactions have been developed for the synthesis of meta-substituted anilines from 1,3-diketones, acetone, and various amines, providing a modular approach to complex aniline structures. beilstein-journals.org

In the realm of N-alkylation, visible-light-induced methods for the N-alkylation of anilines with alcohols have emerged, offering a metal-free and milder alternative to traditional thermal catalysis. nih.gov These innovative strategies have the potential to streamline the synthesis of complex aniline derivatives and expand the accessible chemical space for drug discovery and materials science.

Advanced Spectroscopic and Crystallographic Characterization in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of atomic nuclei.

¹H NMR spectroscopy would be employed to identify the number of distinct proton environments, their multiplicity (spin-spin coupling), and their relative positions within the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. For 4-bromo-3-methyl-N-(pyridin-4-ylmethyl)aniline, one would expect to observe distinct signals for the aromatic protons on both the aniline (B41778) and pyridine (B92270) rings, the methylene (B1212753) protons of the linker, the methyl protons, and the amine proton.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.5 | Doublet | 2H | Pyridine H-2, H-6 |

| ~7.3 | Doublet | 2H | Pyridine H-3, H-5 |

| ~7.2 | Doublet | 1H | Aniline H-5 |

| ~6.8 | Singlet | 1H | Aniline H-2 |

| ~6.5 | Doublet of doublets | 1H | Aniline H-6 |

| ~4.3 | Singlet | 2H | Methylene (-CH₂-) |

| ~4.0 | Singlet | 1H | Amine (-NH-) |

Note: This table is illustrative and does not represent experimentally verified data.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The chemical shifts in ¹³C NMR are indicative of the type of carbon (e.g., aromatic, aliphatic, attached to a heteroatom).

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~150 | Pyridine C-2, C-6 |

| ~148 | Pyridine C-4 |

| ~145 | Aniline C-1 |

| ~138 | Aniline C-3 |

| ~132 | Aniline C-5 |

| ~122 | Pyridine C-3, C-5 |

| ~115 | Aniline C-6 |

| ~113 | Aniline C-2 |

| ~110 | Aniline C-4 |

| ~48 | Methylene (-CH₂-) |

Note: This table is illustrative and does not represent experimentally verified data.

Utilization of Mass Spectrometry (MS) in Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic isotopic peaks due to the presence of the bromine atom.

Table 3: Hypothetical Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

|---|---|---|

| [M]+• | ~100 | Molecular ion |

| [M+2]+• | ~98 | Isotopic peak due to ⁸¹Br |

| [M-C₅H₄N-CH₂]+ | Variable | Loss of pyridylmethyl group |

Note: This table is illustrative and does not represent experimentally verified data.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of specific frequencies of light corresponds to the vibrations of particular functional groups.

Table 4: Hypothetical IR and Raman Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| ~3400 | N-H stretch |

| ~3100-3000 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch |

| ~1600 | Aromatic C=C stretch |

| ~1500 | N-H bend |

| ~1300 | C-N stretch |

Note: This table is illustrative and does not represent experimentally verified data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelengths of maximum absorbance (λmax) are related to the extent of conjugation in the system. The spectrum of this compound would be expected to show absorptions corresponding to π-π* transitions within the aromatic rings.

Table 5: Hypothetical UV-Vis Spectroscopy Data for this compound

| λmax (nm) | Molar Absorptivity (ε) | Transition |

|---|---|---|

| ~250 | High | π-π* (Aniline ring) |

Note: This table is illustrative and does not represent experimentally verified data.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination and Conformational Analysis

Table 6: Hypothetical Single-Crystal X-ray Diffraction Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~15.1 |

| β (°) | ~95 |

Note: This table is illustrative and does not represent experimentally verified data.

Combined Spectroscopic and Diffraction Techniques for Enhanced Structural Confidence

The unambiguous determination of a molecule's structure is a critical step in chemical synthesis and characterization. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) provide vital information about the connectivity and functional groups within a molecule, X-ray crystallography offers a definitive view of the molecule's three-dimensional structure in the solid state. The combination of these techniques provides a holistic understanding of the compound, from its atomic-level connectivity to its spatial arrangement and intermolecular interactions.

Spectroscopic Analysis: Unveiling the Molecular Framework

Spectroscopic methods are indispensable for probing the chemical environment of atoms and the nature of chemical bonds within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule. For a compound like this compound, ¹H NMR would provide information on the number of different types of protons, their chemical environment, and their proximity to one another. For the precursor, 4-bromo-3-methylaniline (B1294692), the proton NMR spectrum shows characteristic signals for the aromatic protons, the amine protons, and the methyl group protons. chemicalbook.com Similarly, the ¹³C NMR spectrum for this precursor reveals the number of chemically distinct carbon atoms in the molecule. chemicalbook.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. In the case of this compound, one would expect to see characteristic absorption bands for N-H stretching of the secondary amine, C-N stretching, C-H stretching and bending for the aromatic and methylene groups, and C=C and C=N stretching vibrations within the aromatic and pyridine rings. The IR spectrum of the related 4-bromo-3-methylaniline shows characteristic peaks corresponding to the amine and aromatic functionalities. chemicalbook.com

Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The mass spectrum of 4-bromo-3-methylaniline, for instance, displays a molecular ion peak corresponding to its molecular weight, as well as a characteristic isotopic pattern due to the presence of the bromine atom. chemicalbook.com For 4-bromo-N-(pyridin-3-ylmethyl)aniline, a related isomer, the predicted mass spectrum also shows the expected molecular ion peaks.

| Technique | Compound | Observed/Predicted Data |

|---|---|---|

| ¹H NMR | 4-bromo-3-methylaniline | Signals for aromatic, amine, and methyl protons are observed. chemicalbook.com |

| ¹³C NMR | 4-bromo-3-methylaniline | Distinct signals for each carbon atom in the molecule are present. chemicalbook.com |

| IR | 4-bromo-3-methylaniline | Characteristic absorptions for N-H, C-H (aromatic), and C-N bonds are visible. chemicalbook.com |

| Mass Spectrometry | 4-bromo-3-methylaniline | Molecular ion peak observed, confirming the molecular weight. chemicalbook.com |

| Predicted Mass Spectrometry | 4-bromo-N-(pyridin-3-ylmethyl)aniline | Predicted m/z for [M+H]+ is 263.01784. |

X-ray Crystallography: The Definitive 3D Structure

While spectroscopy provides excellent information about molecular connectivity, it does not directly reveal the three-dimensional arrangement of atoms in space. X-ray crystallography is the gold standard for determining the precise spatial coordinates of atoms in a crystalline solid. This technique can definitively establish the molecule's conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.

Although the crystal structure for this compound is not available, examining the crystallographic data of a similar molecule, 4-Bromo-N-(3,4-methylenedioxybenzyl)aniline, can illustrate the depth of information provided by this method.

The analysis of this structural analog reveals key structural parameters:

Crystal System and Space Group : These parameters describe the symmetry and repeating pattern of the crystal lattice.

Unit Cell Dimensions : These define the size and shape of the basic repeating unit of the crystal.

Bond Lengths and Angles : Precise measurements of the distances between atoms and the angles between bonds provide confirmation of the molecular connectivity and can reveal subtle electronic effects.

Conformation : The dihedral angles between different parts of the molecule, such as the two aromatic rings, are determined, revealing the molecule's preferred shape in the solid state.

Intermolecular Interactions : The packing of molecules in the crystal lattice reveals information about non-covalent interactions such as hydrogen bonding and van der Waals forces.

| Parameter | Compound | Value |

|---|---|---|

| Crystal System | 4-Bromo-N-(3,4-methylenedioxybenzyl)aniline | Orthorhombic |

| Space Group | 4-Bromo-N-(3,4-methylenedioxybenzyl)aniline | Pca2₁ |

| Unit Cell Dimensions | 4-Bromo-N-(3,4-methylenedioxybenzyl)aniline | a = 14.6264(13) Å, b = 14.2650(12) Å, c = 5.9752(8) Å |

| Dihedral Angle between Benzene (B151609) Rings | 4-Bromo-N-(3,4-methylenedioxybenzyl)aniline | 59.8 (1)° |

Synergy of Techniques for Enhanced Confidence

The combination of spectroscopic and crystallographic data provides a powerful and comprehensive picture of a molecule's structure. Spectroscopy confirms the molecular formula and the presence of key functional groups and their connectivity, while X-ray crystallography provides the definitive three-dimensional structure. Any proposed structure must be consistent with all of the data. For instance, the bond lengths and angles determined by crystallography should be in agreement with the bonding environment suggested by NMR and IR spectroscopy.

In the case of this compound, a complete analysis would involve:

Initial Characterization by Spectroscopy : NMR, IR, and MS would be used to confirm the successful synthesis and to propose a molecular structure.

Single Crystal X-ray Diffraction : Growing a suitable crystal and performing X-ray analysis would provide the exact 3D structure, including the relative orientation of the substituted aniline and pyridine rings.

Data Correlation : The crystallographically determined structure would be correlated with the spectroscopic data. For example, the number of unique carbon and hydrogen atoms observed in the crystal structure should match the number of signals in the ¹³C and ¹H NMR spectra.

This integrated approach leaves no ambiguity in the structural assignment and provides a solid foundation for further studies on the compound's properties and reactivity.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. tci-thaijo.org It is widely employed to predict various molecular properties, including electronic distribution, orbital energies, and reactivity, providing a theoretical framework for understanding a molecule's chemical behavior. mdpi.comresearchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comresearchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.com

The energy of the HOMO is directly related to the ionization potential and signifies the molecule's nucleophilicity, while the LUMO's energy relates to the electron affinity and electrophilicity. youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. ajchem-a.comnih.gov A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. researchgate.net For molecules similar in structure, DFT calculations are used to determine these orbital energies and predict their reactive nature. nih.gov

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites. mdpi.comresearchgate.net The MESP map illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich or electron-poor. mdpi.comtci-thaijo.org

Different colors on the MESP surface represent varying potential values. Typically, red-colored regions indicate negative electrostatic potential, highlighting electron-rich areas that are susceptible to electrophilic attack. mdpi.comresearchgate.net These are often associated with lone pairs on heteroatoms like nitrogen or oxygen. Conversely, blue-colored regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. mdpi.com MESP analysis thus provides a clear picture of where a molecule is most likely to interact with other chemical species, guiding the understanding of intermolecular interactions. mdpi.comtci-thaijo.org

From the energies of the frontier molecular orbitals (HOMO and LUMO), several global reactivity descriptors can be calculated to quantify a molecule's chemical reactivity and stability. researchgate.netekb.eg These descriptors, derived from DFT calculations, provide a quantitative basis for comparing the reactivity of different molecules. tci-thaijo.orgmdpi.com Key descriptors include:

Ionization Energy (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO. researchgate.netresearchgate.net

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO. researchgate.netresearchgate.net

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2. ekb.eg

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = (I + A) / 2. researchgate.netekb.eg

Nucleophilicity Index (N): A measure of the nucleophilic character of a molecule.

Studies on analogous bromo-aniline derivatives have utilized DFT to calculate these parameters to understand their structural and reactive characteristics. mdpi.comresearchgate.net

Table 1: Representative Global Reactivity Descriptors Calculated for an Analogous Compound Data is representative of calculations performed on similar molecular structures as reported in the literature.

| Descriptor | Symbol | Formula | Typical Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.0 to -5.5 |

| LUMO Energy | ELUMO | - | -2.0 to -1.5 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.0 to 4.5 |

| Ionization Energy | I | -EHOMO | 5.5 to 6.0 |

| Electron Affinity | A | -ELUMO | 1.5 to 2.0 |

| Chemical Hardness | η | (I - A) / 2 | 2.0 to 2.25 |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. neliti.comnih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug candidate and its biological target. researchgate.netresearchgate.net

The process involves placing the ligand into the binding site of the receptor and evaluating the binding energy for different conformations. neliti.com The results, often expressed as a docking score, indicate the strength of the interaction, with lower scores typically signifying a more favorable binding affinity. neliti.com Molecular docking simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.gov For derivatives of 4-bromo-3-methyl-N-(pyridin-4-ylmethyl)aniline, docking studies would be essential to explore their potential to inhibit specific protein targets, such as kinases or other enzymes implicated in disease. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing how variations in molecular structure affect bioactivity, QSAR models can predict the activity of new, untested compounds.

The process involves calculating a set of molecular descriptors for each compound in a series. These descriptors can be topological (2D) or conformational (3D) and quantify various physicochemical properties. nih.gov Statistical methods, such as multiple linear regression (MLR), are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov

Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding of ligand-receptor interactions by considering the 3D structure of the molecules. Two widely used 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.net

CoMFA: This method calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction fields around a set of aligned molecules. The resulting field values are used to build a statistical model that correlates these fields with biological activity. researchgate.net The output is often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. researchgate.net

CoMSIA: CoMSIA is an extension of CoMFA that calculates additional descriptor fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. researchgate.net This provides a more comprehensive analysis of the structural features influencing biological activity.

For a series of compounds related to this compound, 3D-QSAR studies could generate highly predictive models (often validated by statistical parameters like q² and R²pred) to guide the design of new analogues with enhanced potency against a specific biological target. nih.govresearchgate.net

Molecular Fragment Replacement (MFR) in De Novo Design

De novo drug design aims to generate novel molecular structures with desired biological activities from the ground up. nih.gov One powerful strategy within this field is Molecular Fragment Replacement (MFR), which involves the in silico assembly of molecular building blocks to create new chemical entities. researchgate.net This approach is particularly effective in optimizing lead compounds by exploring chemical space around a core scaffold. researchgate.net For a molecule like this compound, which possesses structural motifs common in kinase inhibitors, MFR can be a valuable tool for designing new analogs with improved potency, selectivity, or pharmacokinetic properties. nih.govspringernature.com

The process of MFR typically begins with the identification of a core fragment or scaffold within the molecule of interest. In the case of this compound, the aniline (B41778) or pyridine (B92270) ring could serve as such a scaffold. The molecule is then computationally dissected into its constituent fragments. For instance, the pyridin-4-ylmethyl group, the bromo-methyl-aniline moiety, or even smaller substructures can be identified as individual fragments.

Once the molecule is fragmented, virtual libraries of alternative fragments are screened for their potential to replace one or more of the original fragments. acs.org This process is guided by a variety of computational filters and scoring functions that assess factors such as steric compatibility with a target binding site, potential for favorable intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and synthetic accessibility. nih.govnih.gov For example, the bromo-substituent on the aniline ring could be replaced with other halogen atoms or small alkyl groups to probe the effect on binding affinity. Similarly, the pyridine ring could be replaced with other heterocyclic systems to explore alternative hydrogen bonding patterns.

A hypothetical MFR workflow for designing novel kinase inhibitors based on the this compound scaffold is outlined below:

Scaffold Selection and Fragmentation: The 4-bromo-3-methylaniline (B1294692) moiety is selected as the core scaffold. The pyridin-4-ylmethyl group is identified as the fragment to be replaced.

Fragment Library Screening: A virtual library of diverse heterocyclic fragments is screened. These fragments are chosen for their potential to form key interactions within the ATP-binding site of a target kinase.

Virtual Synthesis and Docking: Novel molecules are generated by computationally attaching the selected fragments to the core scaffold. These new molecules are then docked into the kinase binding site to predict their binding mode and affinity.

Scoring and Ranking: The newly designed molecules are scored and ranked based on their predicted binding energy, interaction profile, and other drug-like properties.

The output of such a de novo design process is a ranked list of novel molecular structures that are predicted to have favorable properties. These computational "hits" can then be prioritized for chemical synthesis and biological evaluation. duke.edu

To illustrate the potential outcomes of an MFR study, the following table presents hypothetical data for newly designed analogs of this compound, targeting a generic kinase.

| Compound ID | Replaced Fragment (Original: Pyridin-4-yl) | Predicted Binding Affinity (ΔG, kcal/mol) | Key Predicted Interactions |

| Parent | Pyridin-4-yl | -8.5 | H-bond with hinge region |

| Analog-1 | Pyrimidin-2-yl | -9.2 | Additional H-bond with catalytic loop |

| Analog-2 | Thiazol-5-yl | -8.8 | Hydrophobic interaction with gatekeeper residue |

| Analog-3 | Isoxazol-3-yl | -7.9 | Altered vector for solvent exposure |

This table contains hypothetical data for illustrative purposes.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques used to explore the accessible shapes (conformers) of a molecule and its dynamic behavior over time. researchgate.netnih.gov

Conformational Analysis of this compound involves identifying the stable, low-energy conformations that the molecule is likely to adopt in solution or within a protein binding site. plos.org The molecule possesses several rotatable bonds, primarily around the methylene (B1212753) bridge connecting the aniline and pyridine rings, and the bond between the nitrogen and the aniline ring. Rotation around these bonds gives rise to a landscape of different conformers, each with a specific potential energy.

Computational methods, such as systematic or stochastic conformational searches, can be employed to explore this landscape. The energy of each generated conformer is then calculated using molecular mechanics force fields or more accurate quantum mechanical methods. researchgate.net The results of a conformational analysis can reveal the preferred spatial arrangement of the aromatic rings and the substituent groups. For instance, it can determine the most likely dihedral angles between the aniline and pyridine rings, which can be crucial for fitting into a specific protein pocket.

The following table presents a hypothetical summary of a conformational analysis for this compound, highlighting key torsional angles and their relative energies.

| Conformer | Torsion Angle 1 (C-C-N-C) | Torsion Angle 2 (C-N-C-C) | Relative Energy (kcal/mol) | Population (%) |

| 1 (Global Minimum) | 175° | 45° | 0.00 | 65 |

| 2 | -60° | 50° | 1.2 | 20 |

| 3 | 65° | -150° | 2.5 | 10 |

| 4 | 180° | -90° | 3.8 | 5 |

This table contains hypothetical data for illustrative purposes.

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the molecule's behavior by simulating the atomic motions over time. japsr.in An MD simulation of this compound, either in a solvent box to mimic aqueous solution or within the active site of a target protein, can reveal how the molecule flexes, rotates, and interacts with its environment.

In a simulation, the trajectories of all atoms are calculated by solving Newton's equations of motion. japsr.in Analysis of these trajectories can provide insights into:

Conformational Stability: MD simulations can show how long the molecule resides in its low-energy conformations and the pathways of transition between them.

Flexibility: The root-mean-square fluctuation (RMSF) of each atom can be calculated to identify the most flexible and rigid parts of the molecule. For example, the methylene linker and the terminal rings would be expected to show different degrees of flexibility.

Solvent Interactions: The simulations can model the interactions of the molecule with surrounding water molecules, providing information about its solvation properties.

Protein-Ligand Interactions: When simulated in a protein binding site, MD can reveal the stability of key interactions (like hydrogen bonds) and how the ligand and protein adapt to each other's presence. japsr.in This can help to validate docking poses and understand the energetic contributions of different interactions. ssrn.comnih.govscilit.comnih.govnih.govresearchgate.net

The combination of conformational analysis and MD simulations offers a comprehensive understanding of the structural and dynamic properties of this compound, which is essential for rationalizing its biological activity and for the design of improved analogs.

Investigation of Biological Activity and Molecular Mechanisms Pre Clinical Focus

Enzyme Inhibition and Activation Studies

The core structure of N-(pyridin-4-ylmethyl)aniline is a versatile scaffold that has been explored for its ability to interact with various enzymes. Modifications of this structure have led to the development of both enzyme inhibitors and activators, depending on the specific target and the nature of the chemical substitutions.

Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is a critical enzyme in the NAD+ salvage pathway, which is essential for cellular metabolism and energy homeostasis. researchgate.net The activation of NAMPT is a therapeutic strategy being investigated for age-related and metabolic diseases due to its role in boosting cellular NAD+ levels. nih.gov

Interestingly, the pyridin-4-yl moiety, a key feature of the subject compound, is also found in a class of NAMPT activators. While NAMPT inhibitors often feature a 3-pyridyl group that binds to the nicotinamide pocket, a switch to a 4-pyridyl regioisomer can convert the molecule into a NAMPT activator. acs.org This has been observed in urea-containing compounds that are structurally related to 4-bromo-3-methyl-N-(pyridin-4-ylmethyl)aniline. These activators function as positive allosteric modulators (N-PAMs) that bind to a "rear channel" extending from the enzyme's active site. acs.org The optimization of a urea-based NAMPT activator prototype, SBI-0797812, led to the development of more potent activators, demonstrating the significance of the broader chemical structure in modulating NAMPT activity. researchgate.netcolab.ws

One such potent NAMPT activator, DS68702229, which incorporates a pyridin-4-ylmethyl urea (B33335) structure, showed an EC50 of 0.046 μM in biochemical assays. researchgate.net The development of these activators highlights the nuanced structure-activity relationships where subtle changes, such as the position of the nitrogen in the pyridine (B92270) ring, can dramatically alter the biological outcome from inhibition to activation. nih.govacs.org

Receptor Binding and Modulation

Derivatives of N-(pyridin-4-ylmethyl)aniline have been extensively studied as inhibitors of receptor tyrosine kinases, which are crucial regulators of cellular processes and are often implicated in diseases like cancer.

The Kinase Insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth. medchemexpress.comnih.gov Consequently, inhibitors of KDR are a major focus of anticancer drug development. wikipedia.org

The N-(pyridin-4-ylmethyl)aniline scaffold has been identified as a key pharmacophore in the design of potent KDR/VEGFR-2 inhibitors. These small molecules typically act as competitive inhibitors at the ATP-binding site within the kinase domain of the receptor. wikipedia.org The pyridine moiety often forms crucial hydrogen bonds within this pocket, anchoring the inhibitor.

For example, a potent KDR/VEGFR-2 inhibitor, VEGFR-2-IN-9, demonstrated an IC50 value of 7 nM. medchemexpress.com While this specific compound does not share the exact substitution pattern of this compound, it underscores the potential of the broader N-phenyl-N-(pyridin-ylmethyl)amine scaffold in targeting this important receptor. The development of various classes of VEGFR-2 inhibitors, including those based on quinoline, urea, and pyridine derivatives, has provided a deep understanding of the structural requirements for potent inhibition. wikipedia.org

Cellular Pathway Modulation and In Vitro Efficacy Evaluation

In studies of related N-alkyl-N-substituted phenylpyridin-2-amine derivatives, which share structural similarities, compounds were evaluated for their cytotoxic activity against various human tumor cell lines, including A549 (lung carcinoma) and DU145 (prostate carcinoma). nih.gov Several lead compounds from this series exhibited submicromolar GI50 values (0.19-0.41 μM) and were found to inhibit tubulin polymerization, indicating that even related scaffolds can impact different cellular targets and pathways. nih.gov This highlights the importance of the specific substitution pattern in determining the ultimate biological effect.

Another study on N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives, which also contain an N-(arylmethyl)aniline core, identified compounds with potent antiproliferative activity against MCF-7 (breast cancer) and B16-F10 (melanoma) cell lines, with IC50 values in the low micromolar range. nih.gov The mechanism was linked to the inhibition of cyclin-dependent kinase 2 (CDK2), demonstrating that this chemical class can modulate key regulators of the cell cycle. nih.gov

Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization

The biological activity of the N-(pyridin-4-ylmethyl)aniline scaffold is highly dependent on the nature and position of substituents on both the aniline (B41778) and pyridine rings. SAR studies are crucial for optimizing potency and selectivity.

The specific substituents—a bromine atom at the 4-position and a methyl group at the 3-position of the aniline ring—in this compound are expected to significantly influence its biological profile.

Halogen Substitution: The presence of a bromine atom at the 4-position of the aniline ring is a common feature in many kinase inhibitors. This lipophilic group can occupy hydrophobic pockets in the enzyme's active site, enhancing binding affinity. In a series of salicylanilide-based compounds, substitutions on the aniline ring were critical for antimicrobial activity. mdpi.com

Methyl Group Substitution: The methyl group at the 3-position can also influence activity through steric and electronic effects. It can help to orient the molecule within a binding site or make additional van der Waals contacts. The position of such groups is often critical; for example, in the development of tubulin polymerization inhibitors, the placement of methoxy (B1213986) groups on the phenyl ring was a key determinant of activity. nih.gov

The table below summarizes the inhibitory activities of some N-substituted aniline derivatives against various targets, illustrating the impact of structural modifications.

| Compound Class | Target | Key Structural Features | Observed Activity (IC50/GI50) |

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives | CDK2/cyclin E | Diphenyl-pyrazole moiety | 0.98 µM (for lead compound) |

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives | MCF-7 cell line | Diphenyl-pyrazole moiety | 1.88 µM (for lead compound) |

| N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines | Tubulin assembly | N-alkyl, 4-methoxyphenyl | 1.4-1.7 µM (for lead compounds) |

| N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines | A549, KB, DU145 cell lines | N-alkyl, 4-methoxyphenyl | 0.19-0.41 µM (for lead compounds) |

| Pyrimidine Derivatives | Mer Kinase | 2-substituted aniline | 7.1 - 9.4 nM (for lead compounds) |

These examples from related compound series demonstrate that precise modifications to the N-(pyridin-4-ylmethyl)aniline core are essential for optimizing biological activity, whether it is enhancing enzyme activation, improving receptor inhibition, or increasing cellular potency.

Positional Isomerism and Pharmacophore Development

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the spatial arrangement of its functional groups. In the case of this compound, the concept of positional isomerism is crucial in understanding its potential interactions with biological targets. The substitution pattern on both the aniline and pyridine rings can significantly influence the compound's electronic properties, lipophilicity, and steric profile, all of which are critical determinants of its pharmacological activity.

Pharmacophore modeling, a fundamental tool in drug discovery, involves identifying the essential spatial arrangement of functional groups (pharmacophoric features) necessary for biological activity. For this compound, key pharmacophoric features would likely include:

Hydrogen Bond Acceptors: The nitrogen atom of the pyridine ring and potentially the nitrogen of the aniline linker.

Hydrogen Bond Donors: The secondary amine group.

Aromatic/Hydrophobic Regions: The substituted benzene (B151609) ring and the pyridine ring.

Halogen Atom: The bromine atom, which can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.

The relative positions of these features are dictated by the substitution pattern. For instance, altering the position of the bromine and methyl groups on the aniline ring (e.g., 2-bromo-5-methyl or 3-bromo-4-methyl) would create positional isomers with distinct electronic and steric properties. Similarly, changing the attachment point on the pyridine ring (e.g., pyridin-2-ylmethyl or pyridin-3-ylmethyl) would modify the vector and distance between the aniline and pyridine moieties.

The development of a pharmacophore model for this class of compounds would involve synthesizing and testing a series of positional isomers to establish a structure-activity relationship (SAR). nih.govnih.gov This process helps to delineate which structural features are essential for a desired biological effect and guides the design of more potent and selective analogs. Computational techniques can be employed to generate and validate these pharmacophore models, providing insights into the potential binding modes of these molecules with their biological targets.

In Vitro Biological Screening Methodologies for Potential Therapeutic Properties

To ascertain the therapeutic potential of this compound, a battery of in vitro biological screening assays would be employed. These assays provide the initial assessment of a compound's activity in a controlled, cellular or acellular environment. Based on the structural motifs present in the molecule, which are found in various known bioactive compounds, screening for anti-inflammatory, antimicrobial, and anticancer properties would be a rational starting point. researchgate.netnih.govresearcher.life

Anti-inflammatory Activity:

Inflammation is a complex biological response, and its modulation can be assessed through various in vitro assays. nih.gov Key methodologies include:

Inhibition of Pro-inflammatory Cytokine Production: Lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) are commonly used to screen for anti-inflammatory agents. The ability of the compound to reduce the production of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) can be quantified using enzyme-linked immunosorbent assays (ELISA). mdpi.com

Cyclooxygenase (COX) Enzyme Inhibition Assays: The inhibition of COX-1 and COX-2 enzymes, which are key in the synthesis of prostaglandins, can be measured using commercially available assay kits.

Nitric Oxide (NO) Production Assay: The Griess assay can be used to measure the inhibition of nitric oxide production in stimulated macrophages, as NO is a significant inflammatory mediator. mdpi.com

Antimicrobial Activity:

The evaluation of antimicrobial properties involves testing the compound against a panel of pathogenic bacteria and fungi. Standard methods recommended by the Clinical and Laboratory Standards Institute (CLSI) are often followed.

Broth Microdilution Assay: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Agar (B569324) Disk Diffusion Assay: A filter paper disc impregnated with the test compound is placed on an agar plate inoculated with a microorganism. The diameter of the zone of inhibition around the disc indicates the antimicrobial activity.

Time-Kill Assays: These assays provide information on the bactericidal or bacteriostatic nature of the compound by measuring the rate of bacterial killing over time.

Anticancer Activity:

A primary step in anticancer drug screening is to evaluate the cytotoxicity of the compound against a panel of human cancer cell lines.

MTT or SRB Assays: These colorimetric assays are widely used to assess cell viability and proliferation. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay measures the metabolic activity of cells, while the sulforhodamine B (SRB) assay measures cellular protein content.

Apoptosis Assays: Flow cytometry using Annexin V/propidium iodide staining can be employed to determine if the compound induces programmed cell death (apoptosis) in cancer cells.

Cell Cycle Analysis: Flow cytometry can also be used to analyze the effect of the compound on the cell cycle distribution of cancer cells, identifying potential cell cycle arrest at specific phases.

The following table summarizes the common in vitro screening methodologies:

| Therapeutic Area | Screening Methodology | Endpoint Measured | Common Cell Lines/Systems |

| Anti-inflammatory | ELISA | Pro-inflammatory cytokine levels (TNF-α, IL-6) | RAW 264.7, THP-1 |

| Griess Assay | Nitric oxide (NO) production | RAW 264.7 | |

| COX Inhibition Assay | Enzyme activity | Purified COX-1/COX-2 enzymes | |

| Antimicrobial | Broth Microdilution | Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus, Escherichia coli, Candida albicans |

| Agar Disk Diffusion | Zone of inhibition | Various pathogenic bacteria and fungi | |

| Time-Kill Assay | Rate of microbial killing | Selected bacterial strains | |

| Anticancer | MTT/SRB Assay | Cell viability and proliferation | NCI-60 panel of human cancer cell lines |

| Flow Cytometry | Apoptosis, cell cycle arrest | HeLa, MCF-7, A549 |

Pre-clinical in vivo Models for Efficacy Assessment (Mechanistic and Target-Based)

Following promising in vitro activity, the efficacy of this compound would be evaluated in pre-clinical in vivo models. These animal models are essential for understanding the compound's therapeutic potential in a complex biological system, including its pharmacokinetic and pharmacodynamic properties. pharmacologydiscoveryservices.comvedomostincesmp.ru The choice of model depends on the specific therapeutic area being investigated.

Mechanistic Models:

Anti-inflammatory Models:

Carrageenan-Induced Paw Edema: This is a widely used acute inflammation model in rodents. The compound's ability to reduce paw swelling after carrageenan injection is measured. researchgate.net

Lipopolysaccharide (LPS)-Induced Systemic Inflammation: This model in mice can be used to assess the compound's effect on systemic inflammatory responses, such as cytokine storms.

Antimicrobial Models:

Thigh Infection Model: This model in neutropenic mice is commonly used to evaluate the efficacy of antimicrobial agents against bacterial infections. The reduction in bacterial burden in the thigh muscle is the primary endpoint. youtube.com

Systemic Infection Models: Animals are infected systemically with a pathogen, and the survival rate or reduction in bacterial load in various organs is assessed after treatment with the compound.

Anticancer Models:

Xenograft Models: Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice. The effect of the compound on tumor growth, size, and weight is monitored over time. aacrjournals.org

Target-Based Models:

Target-based models are often more sophisticated and are designed to investigate the compound's efficacy against a specific molecular target or pathway.

Kinase Inhibitor Models: If in vitro assays suggest that the compound inhibits a specific kinase, genetically engineered mouse models (GEMMs) or xenograft models with tumors known to be driven by that kinase can be used. reactionbiology.comnih.gov Pharmacodynamic markers, such as the phosphorylation status of the target kinase, can be measured in tumor tissues to confirm target engagement. nih.gov

Target-Based Antimicrobial Models: If the compound is found to inhibit a specific bacterial enzyme, in vivo models using bacterial strains that are dependent on that enzyme can be employed. This allows for a more direct assessment of the compound's on-target efficacy. nih.govnih.gov

The following table provides examples of pre-clinical in vivo models:

| Therapeutic Area | In Vivo Model | Primary Endpoint | Relevance |

| Anti-inflammatory | Carrageenan-Induced Paw Edema (Rat/Mouse) | Reduction in paw volume | Acute inflammation |

| LPS-Induced Systemic Inflammation (Mouse) | Survival, cytokine levels | Systemic inflammatory response | |

| Antimicrobial | Thigh Infection Model (Neutropenic Mouse) | Reduction in bacterial CFU/gram of tissue | Localized bacterial infection |

| Systemic Infection Model (Mouse) | Survival rate, organ bacterial load | Sepsis and disseminated infections | |

| Anticancer | Subcutaneous Xenograft (Immunocompromised Mouse) | Tumor growth inhibition | Solid tumor efficacy |

| Genetically Engineered Mouse Models (GEMMs) | Tumor progression, survival | Cancers driven by specific genetic alterations |

Coordination Chemistry and Material Science Applications

Synthesis and Characterization of Metal Complexes with N-(pyridin-4-ylmethyl)aniline Ligands

The synthesis of metal complexes using N-(pyridin-ylmethyl)aniline derivatives, such as 4-bromo-3-methyl-N-(pyridin-4-ylmethyl)aniline, typically involves the reaction of the ligand with a metal salt in a suitable solvent. jmchemsci.com The flexibility of the ligand framework allows for the formation of diverse structures, including discrete mononuclear or dinuclear complexes and extended coordination polymers. rsc.orgresearchgate.net The choice of metal ion, counter-anion, and crystallization conditions can influence the final architecture of the complex. rsc.org

The general synthetic procedure involves dissolving the N-(pyridin-4-ylmethyl)aniline ligand in a solvent like ethanol (B145695) or methanol (B129727) and adding a solution of the desired metal salt (e.g., chlorides, nitrates, acetates). The reaction mixture is often stirred at room temperature or refluxed to ensure complete complexation. nih.gov Single crystals suitable for X-ray diffraction can be obtained through methods like slow evaporation or solvent diffusion. nih.gov

Characterization of these newly synthesized complexes is crucial to determine their structure and properties. A combination of spectroscopic and analytical techniques is employed for this purpose.

X-ray Crystallography: This is the most definitive method for determining the solid-state structure, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. researchgate.netnih.gov

Spectroscopic Techniques:

FT-IR Spectroscopy: Provides evidence of coordination by showing shifts in the vibrational frequencies of the C=N (pyridine) and N-H (amine) bonds upon complexation with the metal ion. allresearchjournal.commdpi.com

NMR Spectroscopy (¹H and ¹³C): Confirms the structure of the ligand within the complex in solution and can indicate changes in the electronic environment upon coordination. nih.gov

UV-Visible Spectroscopy: Gives insights into the electronic transitions within the complex, including ligand-to-metal or metal-to-ligand charge transfer bands. mdpi.com

Elemental Analysis: Confirms the empirical formula of the complex, ensuring the stoichiometry of the metal-to-ligand ratio. mdpi.com

| Technique | Information Obtained | Reference |

|---|---|---|

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, coordination geometry, bond lengths/angles. | researchgate.netnih.gov |

| FT-IR Spectroscopy | Confirmation of ligand coordination through shifts in N-H and pyridyl stretching frequencies. | allresearchjournal.com |

| NMR Spectroscopy | Structural confirmation in solution, monitoring changes in chemical shifts upon complexation. | nih.gov |

| UV-Visible Spectroscopy | Analysis of electronic transitions and coordination environment. | mdpi.com |

| Elemental Analysis | Determination of the empirical formula and stoichiometry of the complex. | mdpi.com |

Ligand Design and Analysis of Coordination Geometry

N-(pyridin-ylmethyl)aniline and its derivatives are versatile ligands capable of adopting various coordination modes. Typically, they act as bidentate chelating ligands, coordinating to a metal center through the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the amine linker (N,N'-chelation). researchgate.netnih.gov This chelation forms a stable five- or six-membered ring, depending on the specific ligand isomer. The flexibility imparted by the methylene (B1212753) bridge between the aniline (B41778) and pyridine rings allows the ligand to accommodate the geometric preferences of different metal ions. researchgate.net

The resulting coordination geometry around the metal center is highly dependent on the metal's identity, its oxidation state, and the stoichiometry of the complex. Studies on analogous systems have revealed several common geometries:

Distorted Square Planar: Observed in some Pd(II) and Ni(II) complexes, where the metal center is coordinated to two bidentate ligands or one bidentate ligand and two ancillary ligands (e.g., halides). researchgate.netjscimedcentral.com

Tetrahedral: Found in certain Zn(II) complexes. researchgate.net

Octahedral: A common geometry for many transition metals, including Ru(II), Ni(II), and Zn(II), often in a [ML₂X₂] or [ML₃] configuration. researchgate.netnih.govnih.gov The arrangement can be either cis or trans depending on the ligand's steric bulk and electronic properties. For example, the Ru(II) complex with two 4-bromo-N-(2′-pyridylmethylene)aniline ligands adopts a distorted octahedral geometry with the two chloride atoms in a trans axial arrangement. nih.gov

The substituents on the aniline ring, such as the bromo and methyl groups in this compound, can also influence the electronic properties of the ligand and, consequently, the stability and reactivity of the resulting metal complex.

| Metal Ion | Coordination Geometry | Example Complex Type | Reference |

|---|---|---|---|

| Pd(II) | Distorted Square Planar | [Pd(L)Cl₂] | researchgate.net |

| Zn(II) | Distorted Tetrahedral | [Zn(L)Cl₂] | researchgate.net |

| Zn(II) | Octahedral | [Zn(L)₂Cl₂] | researchgate.net |

| Ni(II) | Pseudo-Octahedral | [Ni(L)(hfac)₂] | nih.gov |

| Ru(II) | Distorted Octahedral | [Ru(L)₂Cl₂] | nih.gov |

Catalytic Applications of Derived Metal Complexes

Metal complexes derived from pyridine- and amine-based ligands are widely explored for their catalytic activities in various organic transformations. nih.govmdpi.com The electronic and steric environment provided by the ligand can be fine-tuned to enhance the catalytic efficiency and selectivity of the metal center.

While specific catalytic studies on complexes of this compound are not extensively documented, research on structurally similar compounds highlights their potential. For instance, a palladium(II) complex containing the related ligand 4-methoxy-N-(pyridin-2-ylmethyl)aniline, [(L-b)PdCl₂], has demonstrated significant catalytic activity in the polymerization of methyl methacrylate (B99206) (PMMA). researchgate.net When activated with modified methylaluminoxane (B55162) (MMAO), this complex yielded high molecular weight PMMA. researchgate.net This suggests that palladium complexes of this compound could also be effective catalysts for olefin polymerization or other cross-coupling reactions, such as Suzuki or Heck coupling, which are hallmarks of palladium catalysis. mdpi.commdpi.com The electronic properties imparted by the bromo and methyl substituents could potentially modulate the catalytic performance.

| Catalyst | Reaction | Activity | Reference |

|---|---|---|---|

| [(4-methoxy-N-(pyridin-2-ylmethyl)aniline)PdCl₂] | Polymerization of methyl methacrylate | 3.80 × 10⁴ g PMMA / (mol Pd·hr) | researchgate.net |

Exploration of Nonlinear Optical Properties of Related Structures

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics, optical data storage, and telecommunications. mdpi.comnih.gov Metal-organic complexes are a promising class of NLO materials because their properties can be tuned by modifying both the metal center and the organic ligand. mdpi.comnih.gov The NLO response in these molecules often arises from intramolecular charge transfer (ICT) between an electron-donating part and an electron-accepting part of the molecule, connected by a π-conjugated system. nih.gov

Structures related to this compound possess key features that suggest potential for NLO activity. The aniline moiety acts as an electron donor, while the pyridine ring serves as an electron acceptor. The presence of halogen atoms, like bromine, on aniline-based structures has been shown to enhance NLO coefficients in theoretical studies. researchgate.net

| Structural Feature | Influence on NLO Properties | Reference |

|---|---|---|

| Donor-Acceptor System (e.g., Aniline-Pyridine) | Facilitates intramolecular charge transfer (ICT), a key mechanism for NLO response. | nih.gov |

| Coordination to a Transition Metal | Can introduce Metal-Ligand Charge Transfer (MLCT) transitions, enhancing NLO effects. | mdpi.commdpi.com |

| Halogen Substitution | Can increase hyperpolarizabilities in aniline-based oligomers. | researchgate.net |

| π-Conjugated Linker | Mediates the electronic communication between donor and acceptor groups. | nih.gov |

Future Research Directions and Potential Applications in Applied Chemistry

Emerging Synthetic Strategies for Scalable Production and Diversity-Oriented Synthesis

The efficient and scalable synthesis of 4-bromo-3-methyl-N-(pyridin-4-ylmethyl)aniline is crucial for its widespread investigation and potential application. Current synthetic approaches often involve the coupling of 4-bromo-3-methylaniline (B1294692) with a suitable pyridine-4-ylmethylating agent. Future research should focus on the development of more sustainable and atom-economical synthetic methodologies.

One promising avenue is the exploration of catalytic C-N cross-coupling reactions. While traditional methods may rely on stoichiometric reagents, modern palladium- or copper-catalyzed amination reactions could offer higher yields and milder reaction conditions. For instance, the Buchwald-Hartwig amination has been successfully applied to the synthesis of various N-arylpyrimidin-2-amine derivatives and could be adapted for the large-scale production of the target compound.

Furthermore, diversity-oriented synthesis (DOS) presents a powerful strategy for generating libraries of structurally related compounds. By systematically varying the aniline (B41778) and pyridine (B92270) building blocks, researchers can create a diverse set of molecules for screening in various assays. nih.gov Multicomponent reactions, where three or more reactants combine in a single step to form a complex product, are particularly well-suited for DOS. diva-portal.org Investigating novel multicomponent reactions that can directly assemble the N-(pyridin-4-ylmethyl)aniline scaffold would significantly accelerate the discovery of new bioactive molecules. The development of scalable processes, such as those reported for N-methyl-3-bromo-5-methyl pyrazole, could serve as a model for the industrial production of related compounds. researchgate.net

Advanced Computational Approaches for Predictive Modeling and Lead Optimization

Computational chemistry offers invaluable tools for understanding the properties of this compound and for designing novel analogues with improved characteristics. Advanced computational approaches can be employed for predictive modeling of various properties, including bioactivity, pharmacokinetics (ADME - absorption, distribution, metabolism, and excretion), and toxicity.

Machine learning (ML) models, for example, have shown great promise in predicting ADME properties, which is a critical aspect of drug discovery and lead optimization. nih.govnih.gov By training ML models on large datasets of known compounds, it is possible to predict the likely metabolic fate and potential toxicity of new molecules like this compound and its derivatives. This in silico screening can help prioritize the synthesis of compounds with the most favorable profiles, thereby reducing the time and cost of experimental studies. sci-hub.se

Structure-based drug design, utilizing techniques like molecular docking and molecular dynamics simulations, can provide insights into the potential binding modes of this compound with biological targets. These methods can be used to predict the affinity of the compound for a specific protein and to guide the design of analogues with enhanced potency and selectivity. The integration of these computational tools into the lead optimization process can significantly accelerate the development of new therapeutic agents.

Identification of Novel Biological Targets and Exploration of Undiscovered Therapeutic Areas

While the specific biological targets of this compound are not extensively documented, its structural motifs suggest potential interactions with a range of biological macromolecules. The substituted aniline moiety is a common feature in many biologically active compounds, and the pyridine ring can participate in various interactions, including hydrogen bonding and metal coordination.

Future research should focus on unbiased screening approaches to identify novel biological targets. Techniques such as chemical proteomics and phenotypic screening can be employed to discover the cellular proteins that interact with this compound and to understand its effects on cellular function.

The aniline scaffold is present in a wide array of therapeutic agents, suggesting that derivatives of this compound could be explored for various therapeutic areas. For example, related pyrazine (B50134) carboxamides have been investigated for their antibacterial and alkaline phosphatase inhibitory activities. mdpi.com Given the structural similarities, this suggests that the title compound and its analogues could be explored for similar applications. Furthermore, the N-phenylquinoneimine scaffold, which shares some structural features, has been a source of compounds with diverse biological activities. nih.gov A systematic exploration of the biological activities of this compound could uncover novel therapeutic opportunities.

Development of Advanced Analogues for Specific Mechanistic Probes

The development of advanced analogues of this compound can provide powerful tools for dissecting biological pathways and understanding the mechanism of action of bioactive compounds. These "mechanistic probes" are specifically designed to interact with a particular target or to report on a specific cellular event.

For instance, analogues could be synthesized with photoaffinity labels or reactive groups that allow for covalent modification of their biological targets. This would enable the identification and characterization of the binding proteins. Furthermore, the introduction of fluorescent or other reporter groups could allow for the visualization of the compound's distribution and localization within cells.

The synthesis of a focused library of analogues with systematic modifications to the aniline and pyridine rings can also be used to establish structure-activity relationships (SAR). This information is crucial for understanding the key molecular features responsible for biological activity and for the rational design of more potent and selective compounds. The Suzuki cross-coupling reaction, for example, has been used to generate analogues of related compounds, demonstrating a feasible approach for such modifications. mdpi.com

Q & A

Q. What are the common synthetic routes for 4-bromo-3-methyl-N-(pyridin-4-ylmethyl)aniline?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a Buchwald-Hartwig amination can introduce the pyridin-4-ylmethyl group to 4-bromo-3-methylaniline precursors. Reaction conditions often involve palladium catalysts (e.g., Pd(OAc)₂), ligands (e.g., Xantphos), and bases (e.g., Cs₂CO₃) in refluxing toluene . Characterization via - and -NMR is critical to confirm the substitution pattern, with pyridinyl protons appearing as distinct aromatic signals (δ 8.5–7.0 ppm) and methyl groups resonating near δ 2.3 ppm .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated [M+H]⁺ for C₁₃H₁₄BrN₂: 277.0342) and purity .

- NMR Spectroscopy : -NMR identifies proton environments (e.g., aromatic protons, methyl groups), while -NMR confirms carbon connectivity .

- X-ray Crystallography : Resolves ambiguities in stereochemistry; SHELX software is widely used for refinement .

- HPLC : Assesses purity, especially for intermediates prone to side reactions .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?